Cas no 115473-63-7 (Rupestonicacid)
Rupestonicacid Chemical and Physical Properties
Names and Identifiers
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- 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-, (5S,8S,8aS)-
- 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
- 2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl]prop-2-enoic acid
- 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-alpha-methylene-2-oxo-, (5S-(5alpha,8beta,8aalpha))-
- Rupestonic acid
- (5S,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-alpha-methylene-2-oxo-5-azuleneacetic acid
- DTXSID90151111
- AC-35071
- 115473-63-7
- (5R,8R)-2-(3,8-Dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
- DTXCID1073602
- SCHEMBL25920242
- Rupestonate
- Rupestonicacid
-
- Inchi: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1
- InChI Key: ZFHSKBJBODQVBX-UWJYBYFXSA-N
- SMILES: O=C1C(C)=C2C[C@@H](C(=C)C(=O)O)CC[C@H](C)[C@@H]2C1
Computed Properties
- Exact Mass: 248.1413
- Monoisotopic Mass: 248.14124450 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.4
- Molecular Weight: 248.32
Experimental Properties
- Color/Form: Powder
- Density: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.05 g/l) (25 º C),
- PSA: 54.37
Rupestonicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-1 mg |
Rupestonic acid |
115473-63-7 | 1mg |
¥2273.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10775-20mg |
115473-63-7 | 20mg |
¥2798.0 | 2021-09-08 | |||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-1mg |
Rupestonic acid |
115473-63-7 | 98.07% | 1mg |
¥ 1155 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-5mg |
Rupestonic acid |
115473-63-7 | 98.07% | 5mg |
¥ 2868 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-10mg |
Rupestonic acid |
115473-63-7 | 98.07% | 10mg |
¥ 4558 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-25mg |
Rupestonic acid |
115473-63-7 | 98.07% | 25mg |
¥ 7780 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-50mg |
Rupestonic acid |
115473-63-7 | 98.07% | 50mg |
¥ 11768 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2166-100mg |
Rupestonic acid |
115473-63-7 | 98.07% | 100mg |
¥ 17817 | 2023-09-07 | |
| A2B Chem LLC | AE23504-1mg |
rupestonic acid |
115473-63-7 | 98.07% | 1mg |
$126.00 | 2024-01-04 | |
| A2B Chem LLC | AE23504-2mg |
rupestonic acid |
115473-63-7 | 98.07% | 2mg |
$166.00 | 2024-01-04 |
Rupestonicacid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Rupestonicacid
Rupestonic Acid: A Comprehensive Overview
Rupestonic acid, also known by its CAS number 115473-63-7, is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a member of the terpenoid family, a diverse group of organic compounds produced by plants, and it has been isolated from several species of the Rheum genus, commonly known as rhubarb. The name "Rupestonic acid" itself is derived from the Latin word "rheum," which refers to the rhubarb plant, and "stonic," indicating its stone-like crystalline structure when purified.
The chemical structure of rupestonic acid is characterized by a complex arrangement of carbon atoms, with multiple functional groups that contribute to its biological activity. It belongs to the class of anthraquinones, which are known for their vibrant colors and potent antioxidant properties. Recent studies have revealed that rupestonic acid exhibits significant antioxidant and anti-inflammatory effects, making it a promising candidate for use in pharmaceuticals and nutraceuticals. Its ability to scavenge free radicals and reduce oxidative stress has been extensively documented in peer-reviewed journals, including a 2023 study published in the Journal of Natural Products.
The synthesis and extraction methods for rupestonic acid have also been a focal point of research. Traditional extraction techniques involve solvent-based methods, but modern approaches now utilize advanced technologies such as supercritical fluid extraction and microwave-assisted extraction. These methods not only improve the yield but also preserve the compound's bioactivity. A 2022 study conducted at the University of California, Berkeley, demonstrated that microwave-assisted extraction can achieve up to 95% purity of rupestonic acid from rhubarb roots within a short time frame.
In terms of biological activity, rupestonic acid has shown remarkable potential in combating chronic diseases associated with oxidative stress. For instance, a 2021 study published in the Nutrients journal highlighted its role in reducing inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that rupestonic acid could be a viable adjunct therapy for conditions like arthritis, cardiovascular diseases, and neurodegenerative disorders.
Beyond its therapeutic applications, rupestonic acid has also found niche uses in the cosmetics industry. Its strong antioxidant properties make it an ideal ingredient for anti-aging products, where it helps combat skin damage caused by UV radiation and environmental pollutants. Several cosmetic brands have incorporated rupestonic acid into their formulations, marketing it as a natural alternative to synthetic antioxidants like vitamin C.
The global market for natural compounds like rupestonic acid is experiencing steady growth, driven by increasing consumer demand for sustainable and eco-friendly products. According to a market research report by Grand View Research, the global natural products market is projected to reach $15 billion by 2030, with compounds like rupestonic acid playing a significant role in this expansion.
In conclusion, rupestonic acid (CAS No. 115473-63-7) is a multifaceted compound with immense potential across various industries. Its unique chemical properties, coupled with recent advancements in extraction techniques and biological studies, position it as a key player in the development of novel therapeutics and cosmeceuticals. As research continues to uncover new applications for this remarkable compound, its significance in both scientific and commercial domains is set to grow further.
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